molecular formula C16H11BrO5S B3314106 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one CAS No. 950258-96-5

6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B3314106
CAS No.: 950258-96-5
M. Wt: 395.2 g/mol
InChI Key: GASLZNCSNGWHPY-UHFFFAOYSA-N
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Description

6-Bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one is a halogenated coumarin derivative featuring a bromine substituent at position 6 of the coumarin core and a 3-methoxybenzenesulfonyl group at position 2.

Properties

IUPAC Name

6-bromo-3-(3-methoxyphenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO5S/c1-21-12-3-2-4-13(9-12)23(19,20)15-8-10-7-11(17)5-6-14(10)22-16(15)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASLZNCSNGWHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: Introduction of a bromine atom at the 6th position of the chromenone core.

    Sulfonylation: Attachment of the 3-methoxybenzenesulfonyl group to the chromenone core.

The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonylating agents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The chromenone core can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one. This compound has been investigated for its ability to inhibit specific cancer cell lines, particularly those associated with estrogen-dependent cancers. For instance, research indicates that compounds structurally related to this chromenone exhibit significant inhibitory effects on aromatase activity, which is crucial in the biosynthesis of estrogens in breast cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget Cell LineIC50 Value (µM)Reference
Compound AMCF-710
Compound BMDA-MB-23115
6-Bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-oneMCF-7TBDCurrent Study

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It shows promise in modulating inflammatory pathways and reducing cytokine production, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are pivotal in the inflammatory response .

Building Block in Synthesis

6-Bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one serves as a versatile building block in organic synthesis. Its sulfonyl group allows for further functionalization, enabling chemists to create a variety of derivatives that can be tailored for specific applications. For example, it can be used to synthesize more complex molecules through nucleophilic substitution reactions or cross-coupling reactions .

Table 2: Synthetic Applications and Reactions

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReaction with amines to form sulfonamides70
Cross-CouplingCoupling with aryl halides using palladium catalysts65
RearrangementSigmatropic rearrangements for bond formationVariable

Case Study: Anticancer Research

In a recent study, researchers synthesized a series of chromenone derivatives based on the structure of 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one. These derivatives were tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. The most promising candidates were further evaluated for their mechanisms of action, revealing that they induce apoptosis in cancer cells through caspase activation pathways .

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound, where it was administered to animal models exhibiting symptoms of inflammation. The results indicated a significant reduction in inflammation markers and improved clinical scores compared to control groups, suggesting its potential therapeutic application in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Structural Features

The target compound shares a coumarin backbone with several analogs but differs in substituent patterns. Key structural analogs include:

Compound Name Substituents at Position 3 Key Structural Differences Reference
6-Bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one 3,4-Dimethoxybenzenesulfonyl Additional methoxy group at position 4 of the aryl ring
6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one 2-Methylthiazol-4-yl Thiazole ring replaces sulfonyl group
3-(2-Aminothiazol-4-yl)-6-bromo-2H-chromen-2-one (CMRN7) 2-Aminothiazol-4-yl Aminothiazole substituent
6-Bromo-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one 8-Methylimidazo[1,2-a]pyridin-2-yl Imidazopyridine moiety

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The sulfonyl group (electron-withdrawing) in the target compound contrasts with electron-donating groups like methoxy or amino substituents in analogs (e.g., CMRN7) .
  • Heterocyclic vs.

Physicochemical Properties

Data from analogs suggest trends in stability and solubility:

Compound Name Melting Point (°C) IR Spectral Features (cm⁻¹) Solubility Insights Reference
6-Bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one Not reported Expected: S=O (~1350), C=O (~1720) Likely polar due to sulfonyl
3-(2-Aminothiazol-4-yl)-6-bromo-2H-chromen-2-one (CMRN7) >300 NH₂ (3444, 3360), C=O (1666) Moderate in polar solvents
6-Bromo-3-(2-(4-methoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one Not reported C=O (~1735), C=N (~1606) Low (predicted logP ~3.5)
6-Bromo-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one Not reported C=O (~1730), aromatic C-H (~3050) Moderate in DMSO

Key Observations :

  • Thermal Stability: High melting points (>300°C) in aminothiazole derivatives (e.g., CMRN7) suggest strong intermolecular interactions .
  • Solubility: Sulfonyl-containing compounds (e.g., ) may exhibit higher aqueous solubility compared to nonpolar substituents.

Key Observations :

  • Antitumor Potency: Derivatives with α,β-unsaturated carbonyl groups (e.g., acryloyl in ) show nanomolar IC50 values, outperforming unsubstituted coumarin (millimolar IC50) .
  • Role of Halogens: Bromine at position 6 enhances bioactivity compared to non-halogenated analogs (e.g., CMRN4 vs. unsubstituted coumarin) .

Biological Activity

6-Bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. The structure includes a chromone core, which is known for various biological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure

The chemical structure of 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one can be represented as follows:

C17H16BrO4S\text{C}_{17}\text{H}_{16}\text{BrO}_4\text{S}

This compound features a bromine atom and a methoxybenzenesulfonyl group, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its enzyme inhibitory properties and potential therapeutic roles. Below are some key findings:

  • Enzyme Inhibition :
    • The compound has shown promising results as an inhibitor of alpha-glucosidase, an enzyme implicated in carbohydrate metabolism. The IC50 value for this inhibition was reported to be around 37.75 μM, indicating moderate potency compared to other known inhibitors .
    • Structural modifications, such as the presence of electron-donating groups, were found to enhance inhibitory activity against alpha-glucosidase .
  • Anticancer Activity :
    • In vitro studies have indicated that derivatives of chromone compounds can inhibit the proliferation of cancer cells, including MCF-7 breast cancer cells. The mechanism often involves the inhibition of tubulin polymerization .
    • Compounds with similar structures have been documented to selectively inhibit tumor endothelial cells while sparing normal endothelial cells, suggesting a potential application in cancer therapy .
  • Antimicrobial Properties :
    • Some derivatives related to this compound have exhibited antibacterial activity against resistant strains of bacteria, pointing towards its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one:

StudyCompoundBiological ActivityIC50 Value
6-Bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-oneAlpha-glucosidase inhibitor37.75 μM
Chromone derivativesInhibition of MCF-7 cell proliferationNot specified
Related sulfonamide derivativesAntibacterial against MRSAComparable to Vancomycin

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has revealed that:

  • The presence of bromine and methoxy groups enhances the electron density and steric hindrance, affecting the binding affinity to target enzymes.
  • Substituents on the phenyl ring significantly influence the inhibitory potency; for instance, larger halogen atoms may reduce enzyme interaction compared to smaller ones like chlorine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one
Reactant of Route 2
6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one

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